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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated derivative of
benzoic acid. Its structural features, including the presence of chloro, fluoro, and methoxy
groups on the aromatic ring, make it a compound of significant interest in the field of medicinal
chemistry and drug discovery. The electron-withdrawing properties of the halogen substituents
and the electron-donating nature of the methoxy group create a unique electronic environment
that can influence the molecule's reactivity and its interactions with biological targets. This
technical guide provides a comprehensive overview of the chemical properties, synthesis, and
potential applications of 3-Chloro-5-fluoro-4-methoxybenzoic acid, with a focus on its role as
a versatile building block in the development of novel therapeutic agents.

Chemical Properties and Data

The accurate identification and characterization of a chemical compound are fundamental to its
application in research and development. The following tables summarize the key identifiers
and physicochemical properties of 3-Chloro-5-fluoro-4-methoxybenzoic acid.
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Identifier Value

IUPAC Name 3-Chloro-5-fluoro-4-methoxybenzoic acid
CAS Number 886497-22-9[1][2]

Molecular Formula CsHeCIFO3[1][2]

Molecular Weight 204.58 g/mol [1]

Note: Experimental data for properties such as melting point, boiling point, and solubility for this
specific compound are not widely available in the public domain. Researchers should perform
experimental determination for precise values.

Spectroscopic Data

While a comprehensive public database of spectra for 3-Chloro-5-fluoro-4-methoxybenzoic
acid is not readily available, predicted data can be a useful tool for preliminary identification.
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Spectroscopic Data Predicted Information

Expected signals for aromatic protons and a

methoxy group singlet. The chemical shifts and
1H NMR coupling constants of the aromatic protons

would be influenced by the chloro, fluoro, and

carboxylic acid substituents.

Expected signals for the aromatic carbons, the

carboxylic acid carbon, and the methoxy carbon.
13C NMR _ _ o

The chemical shifts would be indicative of the

electronic environment of each carbon atom.

The molecular ion peak (M*) would be expected
Mass Spectrometry at m/z 204.58, with a characteristic isotopic

pattern for the presence of one chlorine atom.

Characteristic absorption bands would be
expected for the O-H stretch of the carboxylic

Infrared (IR) Spectroscopy acid, the C=0 stretch of the carbonyl group, C-
O stretching of the methoxy group, and C-ClI

and C-F stretching vibrations.

Synthesis and Experimental Protocols

Substituted benzoic acids are crucial intermediates in organic synthesis. While a specific,
detailed experimental protocol for the synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid
is not prominently published in readily accessible literature, a plausible synthetic route can be
devised based on established organic chemistry principles. A potential synthetic pathway could
start from a more readily available substituted phenol or aniline.

One possible conceptual pathway is the multi-step synthesis starting from a commercially
available precursor such as 3-chloro-5-fluorophenol. The following diagram illustrates a logical
workflow for such a synthesis.
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Conceptual Synthetic Workflow

3-Chloro-5-fluorophenol

tep 1

Methylation (e.g., DMS, NaH)

i

1-Chloro-3-fluoro-5-methoxybenzene

tep 2

Formylation (e.g., Vilsmeier-Haack)

i

2-Chloro-4-fluoro-6-methoxybenzaldehyde

tep 3

Oxidation (e.g., KMnO4, Jones reagent)

i

3-Chloro-5-fluoro-4-methoxybenzoic acid

Click to download full resolution via product page

Caption: A potential multi-step synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid.

General Experimental Protocol (Hypothetical)
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Step 1: Methylation of 3-Chloro-5-fluorophenol To a solution of 3-chloro-5-fluorophenol in a
suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride would be
added portion-wise at 0 °C to form the corresponding phenoxide. Subsequently, a methylating
agent like dimethyl sulfate (DMS) would be added, and the reaction mixture would be stirred at
room temperature until completion. Work-up would involve quenching the reaction with water,
extraction with an organic solvent, and purification by column chromatography to yield 1-chloro-
3-fluoro-5-methoxybenzene.

Step 2: Formylation The resulting 1-chloro-3-fluoro-5-methoxybenzene could then be subjected
to a formylation reaction, such as the Vilsmeier-Haack reaction, using a mixture of phosphoryl
chloride and dimethylformamide to introduce a formyl group onto the aromatic ring, yielding 2-
chloro-4-fluoro-6-methoxybenzaldehyde.

Step 3: Oxidation Finally, the aldehyde would be oxidized to the corresponding carboxylic acid.
This can be achieved using various oxidizing agents, such as potassium permanganate or
Jones reagent (chromium trioxide in sulfuric acid). After the reaction, a standard work-up and
purification, likely involving recrystallization, would afford the final product, 3-Chloro-5-fluoro-
4-methoxybenzoic acid.

Applications in Drug Development and Medicinal
Chemistry

Halogenated benzoic acid derivatives are recognized as important pharmacophores and
intermediates in the synthesis of a wide range of biologically active molecules. The presence of
fluorine, in particular, can significantly enhance a drug's metabolic stability, binding affinity, and
bioavailability.

While specific biological activities of 3-Chloro-5-fluoro-4-methoxybenzoic acid are not
extensively documented, its structural motifs are found in various classes of therapeutic agents.
It serves as a valuable scaffold for the synthesis of:

e Enzyme Inhibitors: The benzoic acid moiety can act as a key binding element for the active
sites of various enzymes. The substituted phenyl ring allows for further functionalization to
achieve specificity and potency.
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o Receptor Antagonists: The rigid aromatic structure provides a platform for the development
of molecules that can block the action of specific cell surface or nuclear receptors.

» Antimicrobial Agents: The incorporation of halogen atoms into aromatic structures is a known

strategy for enhancing antimicrobial activity.

The following diagram illustrates the logical relationship of this compound as a building block in

the drug discovery process.

Role in Drug Discovery

3-Chloro-5-fluoro-4-methoxybenzoic acid
(Building Block)

l

Chemical Modification
(e.g., Amide coupling, Esterification)

l

Compound Library

l

High-Throughput Screening

l

Hit Identification

l

Lead Optimization

Preclinical Candidate
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Caption: The utility of 3-Chloro-5-fluoro-4-methoxybenzoic acid in a typical drug discovery
workflow.

Signaling Pathways

Currently, there is no specific information in the scientific literature directly linking 3-Chloro-5-
fluoro-4-methoxybenzoic acid to the modulation of any particular signaling pathway.
Research into the biological effects of this compound and its derivatives is an area ripe for
exploration. Given the prevalence of similar structures in kinase inhibitors and other signaling
modulators, it is plausible that derivatives of this benzoic acid could be designed to target key
components of cellular signaling cascades implicated in diseases such as cancer,
inflammation, and metabolic disorders.

Conclusion

3-Chloro-5-fluoro-4-methoxybenzoic acid is a chemical entity with considerable potential as
a building block in the synthesis of novel, biologically active compounds. Its unique substitution
pattern offers a starting point for the creation of diverse chemical libraries for drug discovery.
While detailed experimental data and biological activity studies for this specific compound are
currently limited, the established importance of halogenated and methoxylated benzoic acids in
medicinal chemistry underscores its value for further investigation. Future research focused on
the synthesis, characterization, and biological evaluation of derivatives of 3-Chloro-5-fluoro-4-
methoxybenzoic acid is warranted and could lead to the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: 3-Chloro-5-fluoro-4-
methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350884#3-chloro-5-fluoro-4-methoxybenzoic-acid-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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